molecular formula C13H14Cl2N2O B8707214 5,7-Dichloro-2-methylamino-8-isopropoxy-quinoline CAS No. 648897-16-9

5,7-Dichloro-2-methylamino-8-isopropoxy-quinoline

Cat. No. B8707214
Key on ui cas rn: 648897-16-9
M. Wt: 285.17 g/mol
InChI Key: OCUWDVYUYXOKAF-UHFFFAOYSA-N
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Patent
US09302993B2

Procedure details

A solution of 5,7-dichloro-2-methylamino-8-hydroxyquinoline (1.02 g, 4.21 mmol), anhydrous potassium carbonate (2.4 g) and 2-bromopropane (0.6 mL) in dimethyl sulphoxide (10 mL) was stirred at RT for 2 days. Saturated ammonium chloride solution was added and the mixture was extracted with dichloromethane (30 mL×3). The extracts were combined, dried, and concentrated. The residue, after column chromatography (silica gel, dichloromethane), gave 5,7-dichloro-2-methylamino-8-isopropoxy-quinoline 11 as an off-white solid (938 mg, 78%). 1H NMR (CDCl3): δ 8.13 (d, J=9.0, 1H), 7.28 (s, 1H), 6.69 (d, J=9.0, 1H), 5.10 (m, 1H), 4.90 (br, 1H), 3.11 (d, J=5.0, 3 H), 1.43 (s, 3H), 1.41 (s, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([NH:14][CH3:15])=[N:7]2.C(=O)([O-])[O-].[K+].[K+].Br[CH:23]([CH3:25])[CH3:24].[Cl-].[NH4+]>CS(C)=O>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([O:13][CH:23]([CH3:25])[CH3:24])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([NH:14][CH3:15])=[N:7]2 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)NC
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (30 mL×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)OC(C)C)NC
Measurements
Type Value Analysis
AMOUNT: MASS 938 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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